3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 2034295-66-2
VCID: VC6330697
InChI: InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2
SMILES: C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352

3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

CAS No.: 2034295-66-2

VCID: VC6330697

Molecular Formula: C18H17N3O3

Molecular Weight: 323.352

* For research use only. Not for human or veterinary use.

3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one - 2034295-66-2

Description

The compound 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antitumor properties. The presence of furan and piperidine moieties in this compound enhances its potential as a therapeutic agent due to their pharmacologically relevant structures.

Synthesis

The synthesis of quinazoline derivatives typically involves several steps, including cyclization reactions and condensations. For 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, the synthesis might involve:

  • Initial Steps: Formation of the quinazoline core through thermal cyclization or other methods.

  • Intermediate Formation: Incorporation of the furan-2-carbonyl moiety into the piperidine ring.

  • Final Steps: Attachment of the modified piperidine to the quinazoline core.

Technical details often include the use of phase transfer catalysts to enhance reaction rates and yields.

Biological Activities

Quinazoline derivatives are extensively studied for their pharmacological activities:

  • Anticancer Properties: Many quinazoline derivatives exhibit significant activity against various cancer cell lines.

  • Antimicrobial Properties: Some quinazolines have shown promising antimicrobial effects, making them candidates for drug development against bacterial and fungal infections.

Biological ActivityDescription
AnticancerInhibitory effects on cancer cell lines.
AntimicrobialEffective against bacteria and fungi.
AntitumorPotential for inhibiting tumor growth.

Research Findings and Future Directions

Research on quinazoline derivatives continues to explore their therapeutic potential. The incorporation of diverse biologically active motifs into the quinazoline structure is a key strategy in drug design. For 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, further studies are needed to fully elucidate its pharmacological profile and optimize its efficacy and safety for clinical applications.

CAS No. 2034295-66-2
Product Name 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Molecular Formula C18H17N3O3
Molecular Weight 323.352
IUPAC Name 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one
Standard InChI InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2
Standard InChIKey VWNKDAHXBLLAKQ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O
Solubility not available
PubChem Compound 119104529
Last Modified Aug 18 2023

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